2-(Chloromethyl)-4-methoxypyrimidine
Overview
Description
2-(Chloromethyl)-4-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a chloromethyl group at position 2 and a methoxy group at position 4 of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxypyrimidine typically involves the chloromethylation of 4-methoxypyrimidine. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons of the pyrimidine ring to attack the aldehyde, followed by rearomatization of the ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes using similar reagents and conditions as in laboratory synthesis. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: New pyrimidine derivatives with various functional groups.
Oxidation Reactions: Aldehydes or acids.
Reduction Reactions: Alcohols.
Scientific Research Applications
2-(Chloromethyl)-4-methoxypyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins . The exact mechanism can vary depending on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group at position 4.
2-(Chloromethyl)-4-ethoxypyrimidine: Similar structure but with an ethoxy group at position 4.
Uniqueness
2-(Chloromethyl)-4-methoxypyrimidine is unique due to the presence of both a chloromethyl and a methoxy group, which confer specific chemical reactivity and potential biological activity. The methoxy group can influence the electronic properties of the pyrimidine ring, affecting its reactivity in substitution and other chemical reactions .
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXYMGJGHBOBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519769 | |
Record name | 2-(Chloromethyl)-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87273-20-9 | |
Record name | 2-(Chloromethyl)-4-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87273-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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